2-Chloro-6-methoxy-3-nitropyridine

Antibacterial drug intermediate Novel Bacterial Topoisomerase Inhibitor (NBTI) SNAr substrate chemoselectivity

2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8, MW 188.57 g/mol) is a heterocyclic aromatic compound belonging to the 3-nitropyridine class, featuring three distinct functional groups: a chloro leaving group at the 2-position, a methoxy substituent at the 6-position, and a nitro group at the 3-position. This specific 2,6,3-substitution pattern distinguishes it from simpler chloronitropyridine analogs and provides orthogonal reactivity handles—the 2-chloro group participates in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Negishi), the 3-nitro group can be selectively reduced to an amine, and the 6-methoxy group modulates electronic properties and solubility.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 38533-61-8
Cat. No. B041990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-3-nitropyridine
CAS38533-61-8
Synonyms2-Chloro-6-methoxy-3-nitropyridine;  6-Methoxy-3-nitro-2-chloropyridine; 
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
InChIKeyDVRGUTNVDGIKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8): A Trifunctional Pyridine Building Block for Pharmaceutical Intermediate Procurement


2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8, MW 188.57 g/mol) is a heterocyclic aromatic compound belonging to the 3-nitropyridine class, featuring three distinct functional groups: a chloro leaving group at the 2-position, a methoxy substituent at the 6-position, and a nitro group at the 3-position [1]. This specific 2,6,3-substitution pattern distinguishes it from simpler chloronitropyridine analogs and provides orthogonal reactivity handles—the 2-chloro group participates in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Negishi), the 3-nitro group can be selectively reduced to an amine, and the 6-methoxy group modulates electronic properties and solubility . Commercially available at ≥98% purity (GC) as an off-white to yellow crystalline powder with a melting point of 78–80 °C, this compound serves as a key intermediate in the synthesis of several medicinally relevant compound classes, including the Phase 3 clinical-stage antibiotic Gepotidacin (GSK2140944), diacylglycerol acyltransferase (DGAT) inhibitors, and phosphodiesterase 10A inhibitors [2].

Why 2-Chloro-6-methoxy-3-nitropyridine Cannot Be Replaced by Generic 2-Chloro-3-nitropyridine or 2,6-Dichloro-3-nitropyridine in Critical Synthetic Sequences


The precise 2-chloro-6-methoxy-3-nitro substitution pattern on the pyridine ring generates a unique electronic and steric environment that is not replicated by any single in-class analog. The 3-nitro group activates the 2-position for SNAr while simultaneously deactivating the ring toward electrophilic substitution; the 6-methoxy group donates electron density via resonance, tuning the electrophilicity at C-2 and providing a solubility-modulating handle absent in 2-chloro-3-nitropyridine (CAS 5470-18-8) . In the Gepotidacin synthetic pathway, the specific SNAr reaction with 2-amino-propane-1,3-diol at the 2-position requires this exact electronic balance—neither the less-activated 2,6-dichloro-3-nitropyridine (which would give mixtures of mono- and bis-substitution products) nor the 6-methoxy-deficient 2-chloro-3-nitropyridine (which lacks the solubility and electronic modulation needed for downstream steps) can serve as drop-in replacements [1]. Furthermore, the 6-methoxy group is essential for the subsequent cyclization and oxidation sequence that constructs the triazaacenaphtylene core of Gepotidacin, making this specific trifunctional pattern a requirement rather than a preference [1].

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) Against Closest Analogs for Procurement Decision-Making


Specific Role as the Designated Starting Material in Gepotidacin (GSK2140944) Phase 3 Antibiotic Synthesis—A Role Unfulfillable by 2-Chloro-3-nitropyridine or 2,6-Dichloro-3-nitropyridine

In the published 11-step synthesis of Gepotidacin (GSK2140944), a Phase 3 novel bacterial topoisomerase inhibitor antibiotic developed by GSK, 2-chloro-6-methoxy-3-nitropyridine is the specific and sole starting material for the first step: an SNAr reaction with 2-amino-propane-1,3-diol [1]. The 2,6-dichloro-3-nitropyridine (CAS 16013-85-7) cannot substitute for this step because the presence of two chloro groups (at both the 2- and 6-positions) would lead to competing bis-substitution and regioisomeric mixtures, whereas 2-chloro-3-nitropyridine (CAS 5470-18-8) lacks the 6-methoxy group required for solubility in the reaction medium and for the electron-donating effect that modulates the electrophilicity at C-2 for the subsequent cyclization-oxidation sequence [1]. The downstream steps—acetal protection, nitro reduction, alkylation, cyclization, oxidation, and final ring closure—have been optimized specifically around the 6-methoxy-3-nitropyridine scaffold, making this compound irreplaceable in this cGMP-relevant synthetic route.

Antibacterial drug intermediate Novel Bacterial Topoisomerase Inhibitor (NBTI) SNAr substrate chemoselectivity Phase 3 clinical candidate

Melting Point and Physical Form Differentiation: 78–80 °C Crystalline Solid (Target) vs. 55–66 °C for 2,6-Dichloro-3-nitropyridine—Implications for Handling, Purification, and Storage

2-Chloro-6-methoxy-3-nitropyridine exhibits a melting point of 78–80 °C (lit.) as a free-flowing off-white to yellow crystalline powder, as reported by multiple authoritative databases and commercial supplier specifications [1]. Its most direct synthetic precursor and in-class comparator, 2,6-dichloro-3-nitropyridine (CAS 16013-85-7), melts at a significantly lower range of 55–66 °C (TCI reports 63.0–66.0 °C with a reference mp of 65 °C; other suppliers report 55–60 °C) . This approximately 15–25 °C elevation in melting point reflects stronger intermolecular interactions in the crystal lattice, likely due to the methoxy group's contribution to dipole-dipole interactions and packing efficiency. The higher melting point translates to a lower risk of softening or caking during ambient-temperature storage and shipment, easier handling as a non-hygroscopic powder (vs. the lower-melting 2,6-dichloro analog which can become sticky under warm conditions), and more straightforward purification by recrystallization from common organic solvents [1].

Solid-state properties Crystallization and purification Supply chain handling

Demonstrated Copper-Mediated Trifluoromethylation: 79% Yield in Synthesis of 6-Methoxy-2-trifluoromethyl-3-nitropyridine—Quantifying the Compound's Utility for Fluorinated Building Block Generation

In a patent-exemplified procedure (EP2128158, 2009), 2-chloro-6-methoxy-3-nitropyridine (15.0 g, 79.6 mmol) was subjected to copper(I)-iodide-mediated coupling with methyl chlorodifluoroacetate in the presence of potassium fluoride in DMF at 125 °C for 13 hours, followed by in situ ammonia treatment, to afford 6-methoxy-3-nitro-2-(trifluoromethyl)pyridine in 79% isolated yield (14.0 g, 62.9 mmol) after flash chromatography [1]. This transformation replaces the 2-chloro substituent with a metabolically and conformationally significant trifluoromethyl group while retaining the 6-methoxy-3-nitropyridine scaffold. While 2-bromo-6-methoxy-3-nitropyridine (CAS 344296-05-5) could theoretically undergo analogous coupling, its higher molecular weight (233.02 vs. 188.57 g/mol), higher cost (custom synthesis grade vs. bulk-stocked chloro analog), and greater XLogP3-AA (2.0 vs. 1.9 for the chloro compound) make it less atom-economical and more lipophilic for early-stage intermediate production [2]. The 79% yield benchmark provides a quantitative baseline for procurement teams evaluating the compound's synthetic productivity.

Trifluoromethylation chemistry Fluorinated pharmaceutical intermediates Copper-mediated cross-coupling

Patented Intermediate for Anti-HIV and Anti-HBV 3-Nitropyridine Derivatives—Compound Specifically Named Alongside 2,6-Dichloro-3-nitropyridine as the Only Two Formula 4 Substrates in US6743795B1

US Patent 6,743,795 B1 (assigned to Dong Wha Pharmaceutical Ind. Co., Ltd.) explicitly names 2-chloro-6-methoxy-3-nitropyridine and 2,6-dichloro-3-nitropyridine as the only two compounds of formula 4 for preparing 6-methoxy-3-nitropyridine derivatives with inhibitory activity against both HIV and HBV proliferation [1][2]. The reaction involves SNAr coupling with 5-aminoindazole or 6-aminoindazole in the presence of a tertiary amine base (e.g., triethylamine) at 20–60 °C for 4–15 hours in acetonitrile or alcoholic solvents [1]. The resulting 3-nitropyridine derivatives (formula 6) are further elaborated to compounds of formula 1, which are claimed as pharmaceutical compositions for preventing and treating hepatitis B and AIDS [1]. That the patent lists only two substrates—and the target compound is one of them—demonstrates that this specific substitution pattern was selected and validated as optimal for biological activity of the downstream derivatives, establishing it as a preferred procurement target for antiviral drug discovery programs building on this scaffold.

Antiviral drug intermediates HIV reverse transcriptase Hepatitis B virus Patent-protected scaffold

Chemoselective Nitro Reduction Without Dechlorination: Hydrogenation Conditions Demonstrated at 40 psi H₂ with 10% Pd/C—Enabling Orthogonal Functionalization of the 3-NO₂ Handle While Preserving the 2-Cl Cross-Coupling Site

A documented hydrogenation procedure for 2-chloro-6-methoxy-3-nitropyridine uses 1.0 g (5.3 mmol) of substrate dissolved in EtOH/EtOAc (1:1, 100 mL total), 10% Pd-C catalyst (0.394 g, 0.37 mmol, 7 mol%), at room temperature under 40 psi H₂ pressure . This protocol achieves selective reduction of the 3-nitro group to the corresponding 3-amino-2-chloro-6-methoxypyridine while preserving the 2-chloro substituent—a critical requirement for subsequent cross-coupling or SNAr reactions at the C-2 position. This chemoselectivity is explicitly exploited in the Gepotidacin synthesis, where nitro reduction precedes alkylation and cyclization steps, with the 2-chloro group having already been displaced in step 1 [1]. For comparison, 2-bromo-6-methoxy-3-nitropyridine would carry a higher risk of competing reductive debromination under hydrogenation conditions, given the weaker C–Br bond (bond dissociation energy ~285 kJ/mol for C–Br vs. ~350 kJ/mol for C–Cl), making the chloro analog the more robust choice for synthetic sequences requiring nitro reduction in the presence of a halogen.

Chemoselective hydrogenation Nitro-to-amine reduction Orthogonal protecting group strategy Pd/C catalysis

High-Value Application Scenarios for 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) Based on Quantitative Differentiation Evidence


Gepotidacin and NBTI Antibiotic Analog Program Procurement

This compound is the designated starting material for the 11-step cGMP synthesis of Gepotidacin (GSK2140944), a first-in-class Novel Bacterial Topoisomerase Inhibitor currently in Phase 3 clinical trials for uncomplicated urinary tract infection and gonorrhea [1]. Any CDMO, CRO, or generic manufacturer developing Gepotidacin API or conducting NBTI analog SAR exploration must source CAS 38533-61-8 specifically, as the synthetic sequence—SNAr with 2-amino-propane-1,3-diol → acetal protection → nitro reduction → alkylation → cyclization/oxidation → ring closure—has been validated exclusively with the 2-chloro-6-methoxy-3-nitro substitution pattern [1]. The compound's commercial availability at ≥98% purity from multiple global suppliers (Thermo Fisher/Alfa Aesar, TCI, Apollo Scientific) supports kilogram-scale procurement for clinical supply chains .

Anti-HIV and Anti-HBV Drug Discovery Based on 3-Nitropyridine Scaffolds

Research groups targeting HIV reverse transcriptase or HBV replication via 3-nitropyridine-based inhibitors should prioritize this compound as a key intermediate. US6743795B1 explicitly validates its use for synthesizing derivatives that interfere with RNA strand removal from the RNA-DNA hybrid formed during retroviral reverse transcription, a mechanism relevant to both HIV and HBV [2]. The patent names only two substrates for the pivotal SNAr step with aminoindazoles—2-chloro-6-methoxy-3-nitropyridine and 2,6-dichloro-3-nitropyridine—with the methoxy-bearing target compound providing differentiated electronic and pharmacokinetic properties in the final derivatives [2].

Fluorinated Pyridine Building Block Synthesis for Metabolic Stability Optimization

For medicinal chemistry programs seeking to introduce a trifluoromethyl group at the 2-position of a 6-methoxy-3-nitropyridine scaffold—a common strategy for improving metabolic stability and membrane permeability—this compound has demonstrated a 79% isolated yield in a copper-mediated trifluoromethylation protocol (CuI/KF/methyl chlorodifluoroacetate, DMF, 125 °C) adapted from EP2128158 [3]. The resulting 6-methoxy-3-nitro-2-(trifluoromethyl)pyridine is a valuable fluorinated intermediate for lead optimization campaigns, and the documented high yield on a 15-gram scale provides confidence for scale-up.

Orthogonal Functionalization Sequences Requiring Sequential Nitro Reduction and Cross-Coupling

Synthetic routes that require selective reduction of a nitro group to an amine in the presence of an aryl halide—followed by palladium-catalyzed cross-coupling at the halogen position—benefit from the well-characterized chemoselectivity of this compound. The hydrogenation protocol (10% Pd/C, 40 psi H₂, EtOH/EtOAc, RT) selectively reduces the 3-nitro group while preserving the 2-chloro substituent , enabling a nitro→amine→functionalize sequence orthogonal to the chloro→cross-coupling handle. This dual orthogonal reactivity is less reliably achieved with the 2-bromo analog due to the susceptibility of the weaker C–Br bond to reductive cleavage under hydrogenation conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-methoxy-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.